molecular formula C15H10Cl2F3NO B5694080 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylbenzamide

2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylbenzamide

Cat. No. B5694080
M. Wt: 348.1 g/mol
InChI Key: JWAPCDXGEMBKON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylbenzamide is a chemical compound that has attracted significant attention in scientific research for its potential applications in the field of pharmacology. This compound is a member of the benzamide family and has been shown to exhibit promising biological activity.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylbenzamide involves the inhibition of the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2 activity, this compound reduces the production of inflammatory mediators and thereby reduces inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent anti-inflammatory activity in various animal models of inflammation. This compound has been shown to reduce inflammation in the joints of rats with induced arthritis and to reduce inflammation in the colon of mice with induced colitis. Additionally, this compound has been shown to reduce pain in animal models of inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylbenzamide in lab experiments is its potent anti-inflammatory activity, which makes it a useful tool for investigating the mechanisms of inflammation and for testing potential anti-inflammatory drugs. However, one limitation of using this compound in lab experiments is its potential toxicity, which must be carefully monitored and controlled.

Future Directions

There are several potential future directions for research involving 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylbenzamide. One direction is to investigate the potential of this compound as a treatment for various inflammatory diseases in humans. Another direction is to investigate the potential of this compound as a tool for investigating the mechanisms of inflammation and for testing potential anti-inflammatory drugs. Additionally, further research is needed to fully understand the toxicity and safety profile of this compound.

Synthesis Methods

The synthesis of 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylbenzamide involves several steps. The first step involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with 4-methylbenzoyl chloride to produce the intermediate compound, this compound. The intermediate compound is then purified using various techniques such as recrystallization and column chromatography.

Scientific Research Applications

2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylbenzamide has been the focus of several scientific studies due to its potential applications in the field of pharmacology. This compound has been shown to exhibit potent anti-inflammatory activity and has been investigated as a potential treatment for various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2F3NO/c1-8-2-4-10(12(17)6-8)14(22)21-13-7-9(15(18,19)20)3-5-11(13)16/h2-7H,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAPCDXGEMBKON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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